Product packaging for Fluorescein-diisobutyrate-6-amide(Cat. No.:)

Fluorescein-diisobutyrate-6-amide

Cat. No.: B12398875
M. Wt: 1181.6 g/mol
InChI Key: CWRBSSPFNWQQHF-AGBIJSFVSA-N
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Description

Contextualizing Fluorescein (B123965) Derivatives as Advanced Research Probes

Fluorescein and its derivatives are a cornerstone of fluorescence microscopy and bio-imaging, prized for their strong light absorption and emission properties, as well as their responsiveness to the local environment. These xanthene dyes can be chemically modified to create a diverse array of probes tailored for specific research applications. By altering their structure, scientists can modulate their fluorescence, target them to specific cellular compartments, or make them sensitive to particular ions, reactive oxygen species, or enzymatic activities. This versatility has made fluorescein derivatives indispensable for visualizing cellular structures and tracking dynamic processes in living cells.

Rationale for Investigating Fluorescein-diisobutyrate-6-amide's Role in Research

The specific rationale for investigating this compound stems from the strategic combination of a fluorescein core with diisobutyrate and amide functionalities. The diisobutyrate groups render the molecule lipophilic and non-fluorescent. This design allows for passive diffusion across cell membranes. Once inside the cell, it is hypothesized that endogenous esterases cleave the isobutyrate groups, releasing the fluorescent and potentially biologically active form of the molecule. This "pro-fluorophore" strategy enables the targeted delivery and activation of the compound within the cellular environment. The amide linkage provides a point for further chemical modification, potentially allowing for the attachment of targeting moieties or other functional groups.

Overview of this compound's Emergence as a Ferroptosis Inducer for Research Applications

This compound has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the overwhelming accumulation of lipid peroxides. medchemexpress.com This discovery has positioned the compound as a valuable research tool for studying the intricate mechanisms of ferroptosis, a process implicated in various pathological conditions, including cancer and neurodegenerative diseases. Its ability to trigger this specific cell death pathway allows researchers to investigate the key molecular players and signaling cascades involved in ferroptosis.

The emergence of this compound as a ferroptosis inducer is primarily documented in patent literature, specifically US20190263802A1, which describes the preparation of pyridoindole compounds with ferroptosis-inducing activity. medchemexpress.com This patent highlights the compound's potential in cancer research, where the induction of ferroptosis is a promising therapeutic strategy.

Below are the key properties of this compound:

PropertyValue
IUPAC Name 2',7'-bis(2-methylpropanoyloxy)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6-yl)carboxamido)ethyl)amino)carbonyl)oxy)methyl) (R)-2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate
Molecular Formula C62H61ClN6O16
Molecular Weight 1181.63 g/mol
CAS Number 2375357-99-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H61ClN6O16 B12398875 Fluorescein-diisobutyrate-6-amide

Properties

Molecular Formula

C62H61ClN6O16

Molecular Weight

1181.6 g/mol

IUPAC Name

methyl (1S,3R)-1-[4-[[1-[2-[2-[2-[2-[[3',6'-bis(2-methylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxycarbonyl]phenyl]-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C62H61ClN6O16/c1-35(2)57(72)82-41-15-18-46-51(29-41)84-52-30-42(83-58(73)36(3)4)16-19-47(52)62(46)48-28-39(14-17-44(48)60(75)85-62)56(71)64-20-22-78-24-26-80-27-25-79-23-21-68-33-40(66-67-68)34-81-59(74)38-12-10-37(11-13-38)55-54-45(43-8-6-7-9-49(43)65-54)31-50(61(76)77-5)69(55)53(70)32-63/h6-19,28-30,33,35-36,50,55,65H,20-27,31-32,34H2,1-5H3,(H,64,71)/t50-,55+/m1/s1

InChI Key

CWRBSSPFNWQQHF-AGBIJSFVSA-N

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCN6C=C(N=N6)COC(=O)C7=CC=C(C=C7)[C@H]8C9=C(C[C@@H](N8C(=O)CCl)C(=O)OC)C1=CC=CC=C1N9)C(=O)O3

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCN6C=C(N=N6)COC(=O)C7=CC=C(C=C7)C8C9=C(CC(N8C(=O)CCl)C(=O)OC)C1=CC=CC=C1N9)C(=O)O3

Origin of Product

United States

Synthetic Pathways and Chemical Modifications of Fluorescein Diisobutyrate 6 Amide

Methodologies for the Chemical Synthesis of Fluorescein-diisobutyrate-6-amide

The synthesis of the target compound can be conceptually divided into three main stages: modification of the fluorescein (B123965) backbone, esterification of the phenolic hydroxyl groups, and the formation of an amide bond at the specified 6-position of the pendant phenyl ring.

The foundational structure, fluorescein, is typically synthesized via a Friedel-Crafts acylation reaction between resorcinol (B1680541) (2 equivalents) and phthalic anhydride (B1165640) (1 equivalent), often catalyzed by an acid such as sulfuric acid or zinc chloride. wordpress.comwpmucdn.com This reaction forms the characteristic xanthene core of the fluorophore.

To introduce a functional group at the 6-position for subsequent amide bond formation, a derivative of phthalic anhydride is required. The common strategy involves using 4-nitrophthalic acid. iscientific.org The condensation of 4-nitrophthalic acid with resorcinol yields a mixture of 5-nitrofluorescein and 6-nitrofluorescein. iscientific.org The subsequent step is the reduction of the nitro group to an amine. This is often achieved using reducing agents like sodium hydrosulfite or through catalytic hydrogenation. iscientific.org This process results in a mixture of 5-aminofluorescein (B15267) and 6-aminofluorescein (B15268), which are crucial precursors for the final amidation step. iscientific.org The amino group serves as a reactive handle for attaching various molecules through amide linkage. iscientific.org

Table 1: Key Intermediates in Fluorescein-6-amide Synthesis

Intermediate Compound Precursor(s) Key Reaction Purpose
Fluorescein Resorcinol, Phthalic Anhydride Friedel-Crafts Acylation Forms the basic fluorophore structure. wordpress.comwpmucdn.com
5(6)-Nitrofluorescein Resorcinol, 4-Nitrophthalic Acid Friedel-Crafts Acylation Introduces a nitro group, a precursor to the amine. iscientific.org

Fluorescein and its derivatives contain two phenolic hydroxyl groups on the xanthene ring which are susceptible to esterification. The incorporation of isobutyrate groups to form fluorescein-diisobutyrate is a key modification. This is typically achieved by reacting the aminofluorescein intermediate with an acylating agent like isobutyric anhydride sigmaaldrich.com or isobutyryl chloride in the presence of a base catalyst.

The final step in the synthesis of the target molecule involves forming an amide bond at the 6-position. Starting with 6-aminofluorescein diisobutyrate, the primary amine group is coupled with a carboxylic acid. This reaction rarely proceeds without assistance and requires the use of a coupling agent to activate the carboxylic acid.

A variety of modern coupling reagents are available for efficient amide bond formation under mild conditions. rsc.orgnih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Agent Class Example(s) Mechanism Notes
Carbodiimides EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Forms an O-acylisourea intermediate. Often used with additives like NHS to prevent side reactions and increase efficiency. acs.org
Triazine-based DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) Activates carboxylic acids for direct reaction with amines in aqueous environments. acs.org Known for its high efficiency in water, making it suitable for bioconjugation. acs.org
Phosphonium Salts BOP, PyBOP Form active esters that readily react with amines. Generate carcinogenic HMPA as a byproduct.

The choice of coupling agent and reaction conditions is critical to ensure a high yield of the desired amide without affecting the ester groups or the fluorophore core. acs.org

Isomeric Purity and Regioselectivity in Fluorescein-6-amide Synthesis

A significant challenge in the synthesis of 6-substituted fluorescein derivatives is the formation of isomeric mixtures. The initial condensation reaction using a substituted phthalic anhydride, such as 4-nitrophthalic acid, is not regioselective and produces both the 5- and 6-isomers. thermofisher.comabcam.com The electronic and steric properties of the substituent on the phthalic anhydride are generally insufficient to direct the acylation to a single position on the resorcinol molecules.

The resulting 5- and 6-isomers have very similar physical and spectral properties, making their separation difficult. thermofisher.com For many applications, the mixture of isomers is used directly. abcam.com However, for research requiring high precision, a pure single isomer is necessary. thermofisher.com

The separation of these regioisomers is a non-trivial task. Fractional crystallization is one of the classical methods employed. iscientific.org This technique exploits slight differences in the solubility of the isomers or their salts. For instance, the separation of 5- and 6-nitrofluorescein or the subsequent aminofluoresceins can sometimes be achieved by careful, repeated crystallization from specific solvent systems. iscientific.org Halogenated derivatives are noted to be particularly difficult to separate by fractional crystallization due to the lower polarity of the halogen groups compared to nitro or carboxyl groups. iscientific.org Chromatographic methods, such as high-performance liquid chromatography (HPLC), are also employed for analytical and preparative-scale separation of the isomers, though this can be a costly and time-consuming process.

Design and Synthesis of Chemically Modified Analogues for Research Optimization

The basic fluorescein structure can be extensively modified to create analogues with optimized properties for specific research applications. The design and synthesis of these analogues focus on tuning characteristics like fluorescence quantum yield, absorption/emission wavelengths, pH sensitivity, and target specificity. encyclopedia.pubnih.gov

One common strategy involves introducing spacer arms between the fluorophore and a reactive group or target-binding moiety. For example, succinimidyl esters of fluorescein containing an aminohexanoyl ("X") spacer are commercially available. thermofisher.com This spacer separates the fluorophore from its conjugation partner, which can minimize quenching and steric hindrance, thereby preserving the fluorescence properties of the dye upon conjugation.

Another approach is to alter the electronic properties of the fluorescein core itself. Halogenation of the xanthene ring, for instance, can increase fluorescence quantum yield and photostability. The modification of the pendant phenyl ring can also have profound effects. The development of 2′,7′-bis-(2-carboxyethyl)-carboxyfluorescein (BCECF) is a prime example, where additional carboxyl groups shift the pKa to be more sensitive to pH changes around the neutral, physiological range. encyclopedia.pub

Modern synthetic methodologies, such as metal-catalyzed cross-coupling and C-H activation reactions, are enabling the creation of novel fluorophores with unique properties that are inaccessible through traditional condensation chemistry. nih.gov These advanced techniques allow for the precise installation of various functional groups onto the aromatic core, leading to the development of highly specialized probes for applications like metal ion sensing and advanced cell imaging. researchgate.net

Table 3: Examples of Chemically Modified Fluorescein Analogues

Analogue Name Modification Purpose/Advantage
Fluorescein-X Succinimidyl Ester Seven-atom aminohexanoyl spacer Reduces quenching and steric hindrance upon conjugation. thermofisher.com
2′,7′-bis-(2-carboxyethyl)-carboxyfluorescein (BCECF) Additional carboxyethyl groups Enhanced pH sensitivity around neutral pH (pKa ≈ 7.0). encyclopedia.pub
Halogenated Fluoresceins (e.g., Eosin) Bromination of the xanthene core Shifted emission spectra, increased intersystem crossing (phosphorescence).

Elucidating the Molecular Mechanisms and Interactions of Fluorescein Diisobutyrate 6 Amide in Biological Research Systems

Mechanistic Basis of Ferroptosis Induction in Cellular Models

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid-based reactive oxygen species (ROS). Fluorescein-diisobutyrate-6-amide has been identified as a potent inducer of this process, making it a valuable agent for investigating the pathways that govern this form of cell death.

Research into the specific molecular targets of this compound is ongoing. However, its classification as a ferroptosis inducer suggests that it likely interacts with key regulators of iron homeostasis and lipid peroxidation. The primary targets are hypothesized to be components of the cellular machinery that protect against oxidative stress.

The induction of ferroptosis by this compound is thought to involve the modulation of signaling pathways critical to cell survival under oxidative stress. While the precise signaling cascades are yet to be fully delineated, it is plausible that pathways involving p53, a tumor suppressor protein that can sensitize cells to ferroptosis, may be implicated. Further research is needed to fully characterize the direct molecular interactions and the downstream signaling events that are triggered by this compound.

A hallmark of ferroptosis is the overwhelming accumulation of lipid-based reactive oxygen species (ROS). nih.gov The induction of ferroptosis by this compound is intrinsically linked to the generation of these damaging molecular species. The process is iron-dependent, with ferrous iron (Fe2+) participating in Fenton reactions that generate highly reactive hydroxyl radicals. nih.gov These radicals can then initiate a cascade of lipid peroxidation, targeting polyunsaturated fatty acids within cellular membranes. nih.gov This widespread lipid damage disrupts membrane integrity and function, ultimately leading to cell death. uspto.gov The accumulation of lipid ROS is a central event in ferroptosis and is a key outcome of the cellular stress induced by compounds like this compound. nih.gov

FeatureDescription
Initiation Iron-dependent generation of reactive oxygen species.
Propagation Chain reaction of lipid peroxidation within cellular membranes.
Execution Loss of membrane integrity and eventual cell death.

Enzymatic Processing and Bioactivation Pathways (e.g., Esterase Hydrolysis)

This compound is designed as a pro-fluorophore, meaning it is initially in a non-fluorescent state. Its activation within cells is a critical step for its function as a fluorescent probe. This bioactivation is primarily achieved through the enzymatic hydrolysis of its diisobutyrate ester groups by intracellular esterases. google.comuspto.gov

Esterases are ubiquitous enzymes within cells that cleave ester bonds. google.com Upon cellular uptake, these enzymes recognize and hydrolyze the isobutyrate groups on the fluorescein (B123965) core of the molecule. This enzymatic removal of the ester groups is a key event, as it leads to the formation of the highly fluorescent fluorescein molecule. This process is analogous to the well-documented hydrolysis of fluorescein diacetate (FDA) by cellular esterases to release fluorescein, a technique widely used to assess cell viability. The rate of this hydrolysis can be influenced by the specific type and concentration of esterases present in the cell.

Conformational Dynamics and Their Influence on Fluorescent Properties in Research Environments

The fluorescence of the activated form of this compound is not static but is dynamically influenced by its molecular conformation and the surrounding microenvironment.

The "turn-on" fluorescence of this compound is a direct consequence of the enzymatic hydrolysis of its ester groups. In its native, esterified form, the isobutyrate groups effectively quench the fluorescence of the fluorescein core. This quenching is due to the disruption of the electronic conjugation of the fluorophore.

Upon interaction with intracellular esterases and subsequent hydrolysis, the quenching groups are removed. This restores the planar and highly conjugated structure of the fluorescein molecule, allowing it to absorb light and then emit it as fluorescence. This mechanism of action is a common strategy in the design of "turn-on" fluorescent probes, where a specific biological activity, in this case, esterase activity, triggers a detectable fluorescent signal.

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, of the activated fluorescein molecule is highly sensitive to its local microenvironment. Factors such as solvent polarity, pH, and the presence of other molecules can significantly impact the intensity of the emitted fluorescence.

For instance, changes in solvent polarity can alter the energy levels of the excited state of the fluorophore, leading to shifts in the emission wavelength and changes in quantum yield. In aqueous environments, the pH can influence the ionization state of the phenolic hydroxyl groups on the fluorescein molecule, which in turn affects its absorption and emission properties. The interaction with biological macromolecules, such as proteins, can also modulate the fluorescence by altering the local environment and restricting conformational flexibility. Understanding these microenvironmental effects is crucial for the accurate interpretation of fluorescence data obtained using this probe in complex biological systems.

Environmental FactorEffect on Fluorescence
Solvent Polarity Influences emission wavelength and quantum yield.
pH Affects the ionization state and thus the absorption and emission spectra.
Binding to Macromolecules Can enhance fluorescence by restricting non-radiative decay pathways.

Advanced Research Applications of Fluorescein Diisobutyrate 6 Amide in Biological and Biochemical Sciences

Application in Ferroptosis Research and Pathway Elucidation

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Fluorescein-diisobutyrate-6-amide has emerged as a potent inducer of ferroptosis, making it a valuable research tool for understanding the molecular mechanisms of this process. medchemexpress.com

In laboratory settings, this compound is utilized in various cell-based models to induce and study ferroptosis. Researchers can treat cultured cells with this compound to trigger the characteristic biochemical events of ferroptosis, such as the depletion of glutathione (B108866) and the accumulation of lipid reactive oxygen species. This allows for the detailed investigation of the signaling pathways involved and the identification of key molecular players. The ability to reliably induce ferroptosis with this compound facilitates the screening of potential ferroptosis inhibitors, which could have therapeutic implications for diseases where this cell death process is implicated.

Induction of Ferroptosis: Treatment of cancer cell lines with this compound leads to the induction of ferroptosis, providing a model system to study the underlying mechanisms. medchemexpress.com

Pathway Analysis: By observing the cellular response to the compound, researchers can dissect the intricate network of proteins and metabolic pathways that regulate ferroptosis.

Table 1: In Vitro Research Applications of this compound in Ferroptosis

Application AreaDescriptionKey Research Findings
Ferroptosis Induction Used as a potent agent to initiate ferroptosis in cultured cells.Enables the study of the temporal and molecular sequence of events in ferroptosis.
Pathway Elucidation Helps in identifying and characterizing the signaling pathways and molecular components of ferroptosis.Contributes to a deeper understanding of the roles of iron, lipid metabolism, and antioxidant systems.
Inhibitor Screening Provides a platform to test the efficacy of novel compounds in preventing ferroptosis.Facilitates the discovery of potential therapeutic agents for diseases linked to excessive ferroptosis.

The insights gained from in vitro studies can be further explored in living organisms. While direct in vivo applications of this compound as a ferroptosis inducer are part of ongoing research, the principles of inducing and inhibiting ferroptosis are being actively investigated in animal models of various diseases. nih.gov For instance, in conditions like ischemia-reperfusion injury and certain types of cancer, where ferroptosis is thought to play a role, understanding how to modulate this process is of great interest. nih.govnih.gov The use of specific inhibitors of ferroptosis, such as Liproxstatin-1, in these models helps to confirm the involvement of this cell death pathway and to evaluate the therapeutic potential of its modulation. nih.gov

Utility as a Fluorogenic Substrate in Enzyme Activity Assays

This compound belongs to a class of compounds known as fluorogenic substrates. These molecules are initially non-fluorescent but are converted into a highly fluorescent product upon enzymatic cleavage. This property is exploited to measure the activity of specific enzymes, particularly esterases and lipases. abcam.comnih.gov

Cellular lysates, which are preparations containing the contents of broken-open cells, are often used to measure the activity of intracellular enzymes. When this compound is added to a lysate containing active esterases or lipases, the enzymes cleave the diisobutyrate groups from the fluorescein (B123965) molecule. This enzymatic action liberates the fluorescein, which is highly fluorescent. The intensity of the resulting fluorescence is directly proportional to the rate of the enzymatic reaction and can be used to quantify the esterase or lipase (B570770) activity within the cell lysate. nih.govresearchgate.net This method is sensitive and allows for the precise measurement of enzyme kinetics. nih.gov

Principle of Assay: The non-fluorescent substrate is hydrolyzed by esterases/lipases to produce the fluorescent compound fluorescein.

Quantitative Measurement: The rate of increase in fluorescence provides a direct measure of enzyme activity.

Table 2: Application of this compound in Enzyme Assays

Enzyme TypeAssay PrincipleApplication
Esterases Enzymatic hydrolysis of the diisobutyrate esters releases fluorescent fluorescein.Quantification of esterase activity in cell extracts and purified enzyme preparations. researchgate.net
Lipases Similar to esterases, lipases cleave the ester bonds, leading to fluorescence.Measurement of lipase activity, often used in industrial and biomedical research. abcam.com

The fluorogenic nature of this compound makes it exceptionally well-suited for high-throughput screening (HTS) assays. nih.gov HTS allows for the rapid testing of thousands of chemical compounds to identify those that can either enhance or inhibit the activity of a target enzyme. google.comresearchgate.net In such assays, the enzymatic reaction is carried out in the presence of a library of test compounds. A decrease in fluorescence intensity would indicate an inhibitor, while an increase might suggest an activator. This approach is instrumental in the early stages of drug discovery for identifying lead compounds that can modulate the activity of therapeutically relevant enzymes. nih.gov

Intracellular Tracking and Imaging in Live-Cell Research Methodologies

The ability to visualize and track molecules and processes within living cells is a cornerstone of modern cell biology. thermofisher.com this compound can be used in live-cell imaging applications due to its cell-permeable nature and its conversion to a fluorescent product intracellularly. nih.govnih.govsigmaaldrich.com

Once inside the cell, the non-fluorescent this compound is processed by intracellular esterases. The resulting fluorescent fluorescein is retained within the cell, allowing for the visualization of cells that have active esterase enzymes. This can be used to track cell viability and metabolic activity over time. researchgate.net Furthermore, the fluorescence can be monitored using various microscopy techniques, including confocal and fluorescence microscopy, to observe cellular dynamics in real-time. nih.govnih.govresearchgate.net

Cellular Uptake: The compound readily crosses the cell membrane of living cells.

Intracellular Conversion: Endogenous esterases convert the molecule into its fluorescent form.

Live-Cell Visualization: The trapped fluorescent product allows for the imaging and tracking of live cells. sigmaaldrich.com

Investigation of Cellular Uptake and Subcellular Localization

The ability to track the movement of molecules into and within cells is fundamental to understanding cellular biology. Fluorescent probes are instrumental in these studies due to their high sensitivity and the non-invasive nature of fluorescence microscopy. ibs.re.kr While direct studies detailing the cellular uptake and subcellular localization of this compound are not extensively documented in publicly available research, the principles governing the use of similar fluorescein derivatives provide a strong framework for its potential applications.

Fluorescein and its derivatives are a well-known class of fluorescent dyes with widespread applications in the natural sciences. nih.gov The cellular uptake of fluorescein-based probes is often facilitated by modifying the core fluorescein structure to alter its hydrophobicity and cell permeability. wikipedia.org For instance, the addition of acetate (B1210297) groups, as seen in Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), renders the molecule more hydrophobic and readily permeable to cell membranes. wikipedia.org Once inside the cell, intracellular esterases can cleave these groups, trapping the fluorescent molecule within the cell. stemcell.comyoutube.com The diisobutyrate groups in this compound could similarly enhance its cell permeability, allowing for the investigation of its uptake kinetics and distribution within various cellular compartments.

The amide group at the 6-position offers a site for potential conjugation to targeting moieties, such as peptides or antibodies, which could direct the probe to specific organelles or cell types, enabling more precise localization studies. Researchers at the University of Edinburgh have developed a family of fluorescein-based dyes that can be tagged to specifically label intracellular organelles like mitochondria. sciencebusiness.net This targeted approach is crucial for understanding the functions of different subcellular structures.

The investigation of a probe's subcellular localization is critical for interpreting its functional readouts. For example, a probe designed to report on pH would yield different information if localized in the acidic environment of a lysosome versus the more neutral cytoplasm. researchgate.net Techniques such as confocal microscopy are powerful tools for visualizing the distribution of fluorescent probes within living cells with high spatial resolution. nih.gov

Monitoring Dynamic Biological Processes with Fluorescent Labeling

Fluorescent labeling is a cornerstone of modern cell biology, allowing for the real-time visualization of dynamic processes within living cells. fluorofinder.com Fluorescein derivatives are widely used for these applications due to their bright fluorescence and sensitivity to the local environment. nih.govresearchgate.net

One of the most common applications of fluorescent labeling is the tracking of cell populations. Probes like CFDA-SE are used to monitor cell proliferation, as the dye is distributed equally between daughter cells upon division, leading to a halving of fluorescence intensity with each generation. youtube.comnih.gov This allows for the quantitative analysis of cell division in response to various stimuli. youtube.com this compound, following intracellular activation, could potentially be used in a similar manner to track cell lineage and proliferation.

Beyond cell tracking, fluorescein-based probes can be designed to be sensitive to specific physiological parameters, acting as "turn-on" or ratiometric sensors. nih.govmdpi.com For instance, the fluorescence of some fluorescein derivatives is pH-dependent, making them excellent probes for monitoring intracellular pH changes associated with processes like endocytosis or apoptosis. researchgate.netmdpi.com The specific chemical structure of this compound would determine its sensitivity to various intracellular analytes. For example, a review discusses how the introduction of different functional groups onto the fluorescein structure can create probes for detecting reactive oxygen species or metal ions. researchgate.net

The amide linkage in this compound also suggests its potential use in studying enzyme activity. The amide bond could be designed as a substrate for specific intracellular proteases or amidases. Cleavage of this bond would lead to a change in the fluorescence properties of the molecule, providing a direct readout of enzyme activity within a living cell.

Integration into Advanced Materials for Research Tool Development (e.g., Nanogels, Polymeric Probes)

The covalent incorporation of fluorescent dyes like this compound into advanced materials such as nanogels and polymeric probes has led to the development of sophisticated tools for biological research. tandfonline.comnih.gov These materials can be engineered to have specific physical and chemical properties, offering enhanced stability, targeted delivery, and responsive behavior.

Fluorescent organic nanoparticles (FONs) are a broad class of nanostructures that emit light due to the presence of organic fluorophores and are of great interest for biological and medical applications due to their high degree of tunability. nih.gov

Strategies for Conjugation to Polymeric Scaffolds

The amide group of this compound provides a convenient handle for its conjugation to various polymeric scaffolds. Several chemical strategies can be employed for this purpose.

One common method is carbodiimide-mediated coupling, where a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) is used to activate carboxylic acid groups on a polymer, which then react with the amine of the amide group on the fluorescein derivative to form a stable amide bond. This strategy has been used to conjugate 6-aminofluorescein (B15268) to a poly(styrene-co-maleic acid) (SMA) copolymer to create fluorescent micelles for tumor imaging.

Another approach involves the synthesis of polymerizable fluorescein monomers. acs.org By modifying the fluorescein derivative with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, it can be directly incorporated into a polymer chain during the polymerization process. This allows for a high and controllable loading of the fluorophore within the resulting polymeric nanoparticles. acs.org

"Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a highly efficient and bioorthogonal method for conjugating fluorescent probes to polymeric scaffolds. This involves modifying the polymer with an azide (B81097) group and the fluorescein derivative with an alkyne, or vice versa, allowing for a rapid and specific conjugation reaction.

The choice of conjugation strategy depends on the specific polymer being used and the desired properties of the final material. The table below summarizes some common polymers used as scaffolds and potential conjugation strategies for amine-functionalized fluorescein derivatives.

Polymeric ScaffoldFunctional Group for ConjugationPotential Conjugation Chemistry
Poly(lactic-co-glycolic acid) (PLGA)Carboxylic acidCarbodiimide coupling
Poly(ethylene glycol) (PEG)Activated esters (e.g., NHS ester)Amine-reactive coupling
ChitosanCarboxylic acid (after modification)Carbodiimide coupling
Poly(acrylic acid)Carboxylic acidCarbodiimide coupling

Applications in Controlled Release and Molecular Confinement Studies

The incorporation of fluorescent probes into materials like nanogels allows for the study of controlled release and molecular confinement. Nanogels are crosslinked polymer networks that can swell in an aqueous environment, making them ideal for encapsulating and releasing therapeutic or diagnostic agents. nih.govnih.gov

By incorporating a fluorescent probe like this compound into a nanogel, the release of a co-encapsulated, non-fluorescent molecule can be monitored by observing the change in fluorescence as the nanogel swells or degrades. nih.gov For instance, if the nanogel is designed to be sensitive to a specific stimulus, such as a change in pH or the presence of a particular enzyme, the release of its contents can be triggered on demand. nih.gov

Fluorescently labeled nanogels and polymeric probes are also valuable tools for studying molecular confinement. The fluorescence properties of a dye can be sensitive to its local environment, including the polarity and viscosity of the surrounding medium. By confining a fluorescent probe within the pores of a nanogel or the core of a polymeric micelle, changes in these properties can be studied as the material interacts with its environment or undergoes structural changes.

Furthermore, these fluorescently labeled materials can be used for bioimaging and tracking the delivery of therapeutic payloads. nih.gov The fluorescence from the incorporated dye allows for the visualization of the nanocarrier's distribution in vitro in cell culture or in vivo in animal models, providing crucial information about its biodistribution, tumor accumulation, and cellular uptake. nih.gov

Methodological Frameworks for Studying Fluorescein Diisobutyrate 6 Amide in Research

Spectroscopic Methodologies for Fluorescence Detection and Quantification

The inherent fluorescence of the fluorescein (B123965) backbone of Fluorescein-diisobutyrate-6-amide allows for its detection and quantification using various spectroscopic techniques. While specific spectral data for this particular derivative are not widely published, the general properties of fluorescein and its derivatives provide a basis for these methodologies. Fluorescein typically exhibits an excitation maximum around 494 nm and an emission maximum around 521 nm in aqueous solutions. researchgate.netnih.gov However, these values can be influenced by the specific chemical modifications present in this compound and the local microenvironment. instras.com

Table 1: General Spectroscopic Properties of Fluorescein Derivatives

Property Wavelength (nm) Reference
Peak Excitation ~494 researchgate.netnih.gov
Peak Emission ~521 researchgate.netnih.gov

Note: These are general values for fluorescein and may vary for this compound.

Fluorescence microscopy is a powerful tool for visualizing the subcellular localization of this compound. Given its potential role in inducing ferroptosis, a process involving lipid peroxidation in cellular membranes, microscopy can provide insights into its interaction with organelles such as lipid droplets and mitochondria. nih.gov

Key Research Applications:

Subcellular Localization: Determining the accumulation of the compound within specific cellular compartments.

Co-localization Studies: Using additional fluorescent probes to observe the spatial relationship between this compound and specific cellular structures or proteins involved in ferroptosis.

Monitoring Cellular Changes: Observing morphological changes associated with ferroptosis, such as alterations in mitochondrial structure, in cells treated with the compound.

A general protocol for such studies would involve incubating cultured cells with this compound, followed by washing to remove any unbound compound. The cells are then fixed, mounted on microscope slides, and imaged using a fluorescence microscope equipped with appropriate filters for the fluorescein fluorophore (e.g., a 488 nm laser line for excitation and a 500-550 nm emission filter).

Key Research Applications:

Quantification of Cellular Uptake: Measuring the mean fluorescence intensity of a cell population after treatment to determine the extent of compound uptake.

Cell Viability and Death Assays: Combining staining with this compound with viability dyes (e.g., propidium (B1200493) iodide) to distinguish between live and dead cells and to quantify the induction of cell death.

Multiparametric Analysis: Simultaneously measuring other cellular parameters, such as the levels of reactive oxygen species (ROS) or changes in mitochondrial membrane potential, to build a more comprehensive picture of the cellular response to the compound.

Biochemical Assays for Evaluating Biological Activity

As an inducer of ferroptosis, the biological activity of this compound is primarily evaluated through assays that measure the key hallmarks of this form of cell death.

Table 2: Biochemical Assays for Ferroptosis

Assay Principle Target Measured
Lipid Peroxidation Assay Detection of lipid hydroperoxides or their byproducts (e.g., malondialdehyde). Lipid ROS
Glutathione (B108866) (GSH) Assay Measurement of the depletion of intracellular glutathione, a key antioxidant. GSH Levels

A common approach to assess its ferroptosis-inducing activity involves treating cancer cell lines with this compound and then measuring the increase in lipid peroxidation. This can be achieved using fluorescent probes that specifically react with lipid hydroperoxides. The results are often compared to known ferroptosis inducers like erastin (B1684096) or RSL3 and can be reversed by co-treatment with ferroptosis inhibitors such as ferrostatin-1 or liproxstatin-1. medchemexpress.com

Advanced Analytical Techniques for Compound Characterization in Research Matrices

To ensure the identity and purity of this compound and to study its metabolism, advanced analytical techniques are employed.

Mass Spectrometry (MS):

Identity Confirmation: High-resolution mass spectrometry can be used to confirm the molecular weight of the compound, which is reported to be 1181.63 g/mol for the chemical formula C62H61ClN6O16. biocat.com

Metabolite Identification: LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to separate and identify potential metabolites of this compound in cell lysates or other biological samples. This involves comparing the mass spectra of the parent compound with those of new peaks that appear after incubation with cells or tissues.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Structural Elucidation: 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized compound. While specific NMR data for this compound is not readily available in the public domain, the synthesis of related fluorescein amides has been described in patents, suggesting that NMR is a standard characterization method. google.com The spectra would be expected to show characteristic signals for the fluorescein core, the diisobutyrate groups, and the amide linkage.

Future Directions and Emerging Frontiers in Fluorescein Diisobutyrate 6 Amide Research

Development of Next-Generation Analogues with Tunable Research Properties

The development of novel analogues of Fluorescein-diisobutyrate-6-amide is a key area of future research, aiming to create molecules with enhanced and finely-tuned properties for specific research applications. rsc.org The inherent structure of fluorescein (B123965) and its derivatives provides a versatile scaffold for chemical modification. mdpi.comnih.gov

Key strategies for developing next-generation analogues include:

Modification of the Fluorescein Core: Alterations to the xanthene structure of the fluorescein core can modulate its photophysical properties, such as absorption and emission spectra, quantum yield, and photostability. Introducing different substituents can shift the fluorescence to longer wavelengths, minimizing cellular autofluorescence and enabling deeper tissue imaging. nih.govnih.gov

Alteration of the Diisobutyrate Groups: The diisobutyrate moieties are critical for the compound's activity. Systematic changes to these ester groups could influence the rate of intracellular hydrolysis, thereby controlling the release of the active form of the molecule and allowing for a more precise temporal control over ferroptosis induction.

Modification of the Amide Linker: The amide group offers another site for chemical modification. By introducing different functional groups at this position, it may be possible to alter the compound's solubility, cell permeability, and interaction with specific cellular targets. For instance, attaching targeting moieties could direct the compound to specific organelles or cell types.

These modifications aim to produce a library of analogues with a range of properties, allowing researchers to select the optimal compound for their specific experimental needs.

Expanding Research Applications Beyond Ferroptosis Induction

While this compound is primarily recognized for its role in inducing ferroptosis, its chemical properties suggest potential applications in other areas of cell biology research. researchgate.netrsc.org Ferroptosis is a specific form of iron-dependent cell death characterized by the accumulation of lipid peroxides. rsc.org

Future research could explore the use of this compound and its analogues in studying:

Other Forms of Oxidative Cell Death: The ability of the compound to generate reactive oxygen species (ROS) could be harnessed to investigate other forms of regulated cell death where oxidative stress plays a key role. This could include certain pathways of apoptosis and necroptosis.

Lipid Peroxidation Dynamics: As a tool to induce lipid peroxidation, this compound could be valuable in studies aimed at understanding the fundamental mechanisms of lipid damage, its propagation within cellular membranes, and the cellular defense mechanisms against such damage.

Drug Discovery Screens: The compound could serve as a positive control in high-throughput screening assays designed to identify novel inhibitors of ferroptosis or other forms of oxidative cell death. The development of analogues with varying potencies could further refine these screening platforms.

pH Sensing: Fluorescein and its derivatives are known to be pH-sensitive. nih.gov This property could be exploited to develop analogues that also function as intracellular pH sensors, potentially allowing for the simultaneous monitoring of pH changes during ferroptosis or other cellular processes.

The exploration of these expanded applications will depend on a thorough characterization of the compound's mechanism of action and its effects on various cellular pathways.

Q & A

Q. How can FDBA be synthesized and purified to ensure isomer purity for oligonucleotide labeling?

FDBA synthesis requires precise control of protecting groups and reaction conditions to minimize isomerization. The compound should be synthesized using phosphoramidite chemistry, with strict anhydrous conditions to prevent hydrolysis of the diisobutyrate ester groups . Purification via reverse-phase HPLC (e.g., C18 column with acetonitrile/water gradients) is critical to isolate the 6-amide isomer. Post-purification, characterize using 1H^1H-NMR (to confirm ester/amide ratios) and mass spectrometry (to validate molecular weight). Store lyophilized FDBA at -20°C in amber vials to prevent photodegradation .

Q. What experimental conditions optimize FDBA’s fluorescence intensity in aqueous buffers?

Fluorescein derivatives like FDBA exhibit pH-dependent fluorescence. Based on fluorescein analog studies, FDBA’s fluorescence intensity peaks at pH 2–2.5 due to reduced deprotonation of the xanthene ring . For labeling applications, use citrate-phosphate buffers (pH 2.5) for maximal signal. Avoid alkaline conditions (pH >7), which quench fluorescence by promoting anionic forms. Pre-screen buffers using fluorescence titrations (ex/em: 495/520 nm) to identify pH optima for specific experimental setups .

Advanced Research Questions

Q. How can researchers resolve contradictions in FDBA-labeled probe affinity data obtained via SPR vs. fluorescence spectroscopy?

Surface Plasmon Resonance (SPR) often reports higher affinity (low nM range) due to avidity effects from surface immobilization, while fluorescence polarization may yield weaker binding (mid-nM) due to solution-phase dynamics . To reconcile discrepancies:

  • Perform competitive binding assays with unlabeled ligands to validate SPR results.
  • Use Förster Resonance Energy Transfer (FRET) with FDBA-labeled probes to monitor conformational changes in real time.
  • Apply global fitting models to fluorescence lifetime data to account for environmental quenching .

Q. What strategies minimize nonspecific binding of FDBA-conjugated probes in cellular imaging?

Nonspecific binding arises from hydrophobic interactions of the diisobutyrate groups. Mitigate this by:

  • PEGylation : Introduce polyethylene glycol (PEG) spacers between FDBA and the oligonucleotide to reduce hydrophobicity .
  • Blocking agents : Use 5% BSA or 0.1% Tween-20 in imaging buffers.
  • Control experiments : Compare FDBA-labeled probes with scrambled-sequence probes to quantify background signal .

Q. How can FDBA’s photostability be enhanced for long-term live-cell tracking?

Fluorescein derivatives are prone to photobleaching. Solutions include:

  • Antifade agents : Add 1–5 mM Trolox or ascorbic acid to scavenge reactive oxygen species .
  • Pulsed illumination : Use low-intensity LED light sources with short exposure times (<100 ms).
  • Two-photon microscopy : Excitation at near-infrared wavelengths (e.g., 800 nm) reduces phototoxicity .

Methodological Challenges and Solutions

Q. What analytical techniques validate FDBA’s covalent conjugation to biomolecules?

  • MALDI-TOF MS : Compare mass shifts between unconjugated and FDBA-labeled biomolecules (expected Δmass: ~530 Da).
  • Fluorescence anisotropy : Monitor rotational correlation times to confirm conjugation (free FDBA has τ ~0.3 ns; conjugated probes show τ >5 ns).
  • Gel electrophoresis : Use SYBR Gold staining to confirm colocalization of fluorescence and biomolecule bands .

Q. How to design FDBA-based probes for quantitative RNA folding studies?

FDBA is ideal for SHAPE (Selective 2′-Hydroxyl Acylation and Primer Extension) probing due to its small steric footprint. Key steps:

  • Positional labeling : Attach FDBA to RNA’s 2′-OH at flexible regions identified via computational modeling (e.g., VARNA software).
  • Fluorescence quenching assays : Pair FDBA with a proximal quencher (e.g., Dabcyl) to detect RNA structural changes via signal recovery .

Data Interpretation Guidelines

Q. Why do FDBA-labeled ligands show reduced fluorescence in serum-containing media?

Serum proteins (e.g., albumin) bind fluorescein derivatives, causing quenching. Quantify this effect by:

  • Dose-response curves : Measure fluorescence intensity in 0–50% fetal bovine serum (FBS).
  • Competitive displacement : Add excess free FDBA to compete for protein binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.